

# Telatinib Phase I Clinical Trial Results at a Glance

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## Compound Focus: Telatinib

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The following tables summarize the core findings from the primary Phase I dose-escalation studies of **telatinib** monotherapy.

Table 1: Key Trial Design and Patient Demographics

Aspect	Description
Study Type	Multicenter, open-label, non-controlled, phase I dose escalation [1]
Patient Population	Patients with advanced or metastatic solid tumors refractory to standard treatment or without standard therapy options [1] [2]
Primary Objectives	Determine DLTs & MTD, characterize safety & pharmacokinetics [1] [2]
Dosing Schedules	Continuously administered or 14 days on/7 days off [1]
Recommended Phase II Dose	900 mg twice daily (continuous dosing) [1] [2] [3]

Table 2: Safety and Tolerability Profile

Category	Findings
Maximum Tolerated Dose (MTD)	Not formally reached, up to <b>1500 mg twice daily</b> [1] [2] [3]
Most Frequent Drug-Related Adverse Events (AEs)	Hypertension (20.8-23%), Diarrhea, Nausea, Fatigue [1] [2] [3]
Most Frequent Grade 3/4 AEs	Hypertension (11.3-23%) [2] [3]
Reported Dose-Limiting Toxicities (DLTs)	Poorly controlled hypertension (600 mg BID); Grade 2 weight loss, anorexia, and fatigue (1500 mg BID) [2] [3]

Table 3: Pharmacokinetic and Pharmacodynamic Summary

Parameter	Findings
Absorption	Rapidly absorbed; median <b>T~max~ ≤ 3 hours</b> [1] [2]
Half-life	Averaged <b>5.5 hours</b> [2] [3]
Exposure	Increase was less than dose-proportional; plateaued in the <b>900–1500 mg BID</b> range [1]

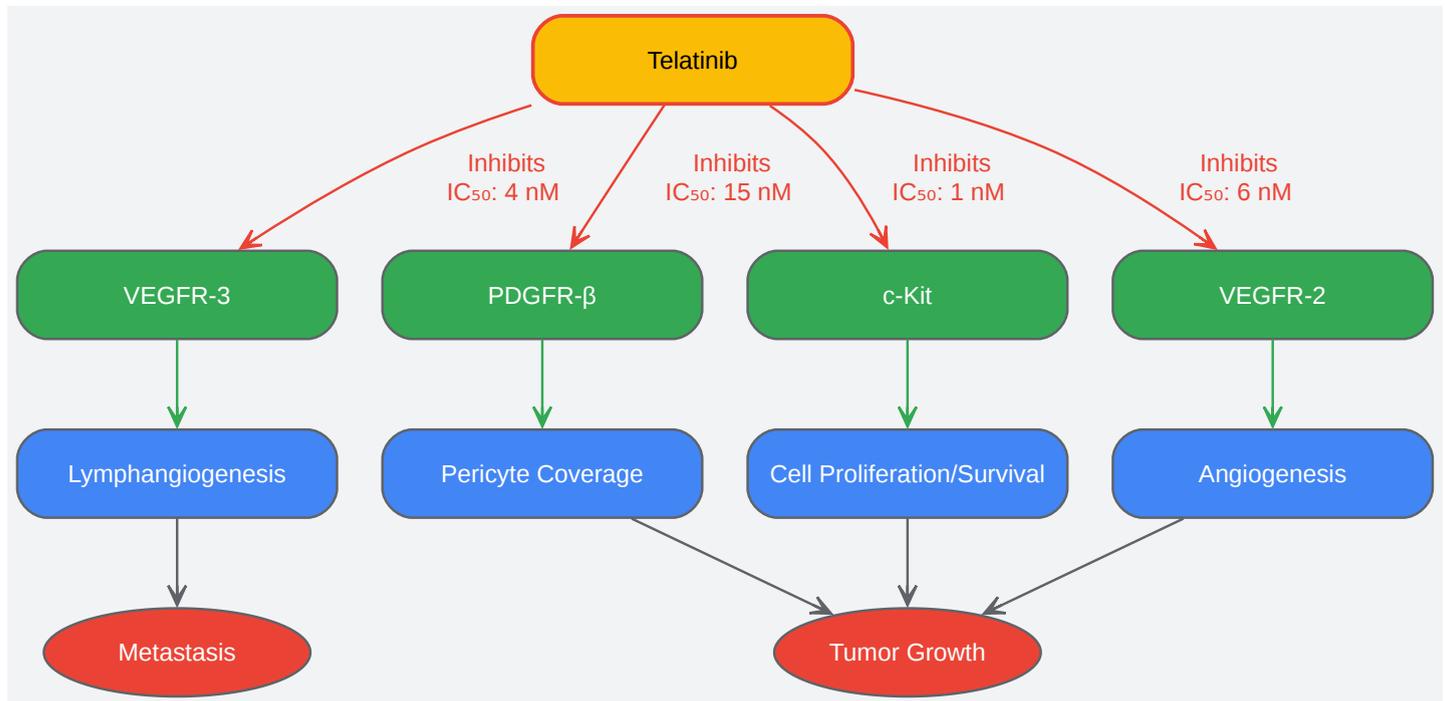
| **Key Biomarker Changes** | • **Dose-dependent decrease** in plasma soluble VEGFR-2 (sVEGFR-2) • **Dose-dependent increase** in plasma VEGF • Both plateaued at **900 mg BID** [2] [3] | | **Tumor Blood Flow** | Decrease observed via DCE-MRI, correlated with increasing drug exposure (AUC~0-12~) [1] [2] |

Table 4: Preliminary Antitumor Activity

Measure	Outcome
<b>Best Response (Monotherapy Trials)</b>   • <b>Partial Response (PR)</b> : Observed in 2 patients with renal cell carcinoma (RCC) in one trial [1]. • <b>Stable Disease (SD)</b> : Achieved in <b>50.9%</b> of patients in another trial [2] [3].     <b>Efficacy in Combination Therapy</b>   In a trial with irinotecan/capecitabine: <b>5 of 23 patients</b> had PR and <b>9 of 23</b> had SD [4].	

## Telatinib's Mechanism of Action and Targets

**Telatinib** is an orally available, small-molecule inhibitor that primarily targets key receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation [1] [5] [6]. The diagram below illustrates its core mechanism of action.



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**Telatinib** inhibits VEGFR-2 and VEGFR-3 to block angiogenesis and lymphangiogenesis, and targets PDGFR- $\beta$  and c-Kit to affect pericyte coverage and tumor cell proliferation [1] [6] [7].

## Detailed Experimental Protocols from the Trials

For your reference, here are the key methodologies used in the Phase I trials.

### 1. Patient Selection

- **Inclusion Criteria:** Patients aged  $\geq 18$  years with histologically confirmed, refractory advanced solid tumors; ECOG performance status of 0-2; adequate bone marrow, hepatic, and renal function [1] [2].

- **Exclusion Criteria:** Significant cardiovascular disease, uncontrolled hypertension, metastatic brain tumors, anticancer therapy within 4 weeks prior to study entry, and prior treatment with VEGFR-2 inhibitors [2].

## 2. Study Design and Dose Escalation

- The study followed a standard 3+3 dose escalation design [1].
- **Starting Dose:** 20 mg once daily [2].
- **DLT Definition:** Included grade 4 neutropenia  $\geq 7$  days, febrile neutropenia, grade 4 thrombocytopenia, and any drug-related grade 3/4 non-hematologic toxicity (with specific exceptions for manageable conditions like hypertension) [1] [2].
- **MTD Determination:** The highest dose at which fewer than 2 out of 6 patients experienced a DLT in the first cycle [1] [2].

## 3. Pharmacokinetic (PK) Assessment

- **Sample Collection:** Blood samples were collected pre-dose and at multiple time points (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12 hours post-dose) on day 1 and day 14 of cycle 1 [1] [2].
- **Analysis:** Plasma concentrations of **telatinib** and its metabolite (BAY 60-8246) were determined using a validated LC-MS/MS method. PK parameters (AUC<sub>0-12h</sub>, C<sub>max</sub>, t<sub>max</sub>, half-life) were calculated via non-compartmental analysis [1] [2].

## 4. Pharmacodynamic (PD) and Biomarker Analysis

- **Blood-Based Biomarkers:** Levels of plasma soluble VEGFR-2 (sVEGFR-2) and VEGF were measured using quantitative enzyme-linked immunosorbent assays (ELISAs) at baseline and specific time points during treatment [1] [2].
- **Functional Imaging:** Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) was used to assess changes in tumor vascular permeability and blood flow (modeled by parameters such as K<sup>trans</sup> and IAUC<sub>60</sub>) [1] [2].

## 5. Efficacy and Safety Evaluation

- **Tumor Response:** Assessed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST) [1] [2].
- **Safety Monitoring:** Adverse events were continuously monitored and graded according to the National Cancer Institute Common Toxicity Criteria (NCI CTC) [1] [2].

# Key Conclusions for Drug Development Professionals

- **Wide Therapeutic Window:** The MTD was not reached at 1500 mg BID, but a lower dose of **900 mg BID was selected for Phase II** based on PK/PD data showing plateaued exposure and biomarker effects, suggesting this is the biologically optimal dose [1] [2] [3].
- **Manageable Safety Profile:** The primary toxicity was hypertension, a mechanism-based, class-effect adverse event of VEGFR inhibition that is generally manageable with standard medications [1] [2].
- **Proof-of-Mechanism Confirmed:** The consistent observation of a dose-dependent **decrease in sVEGFR-2** and **reduction in tumor blood flow** (via DCE-MRI) provides strong evidence of successful target engagement and the intended anti-angiogenic effect [1] [2].

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